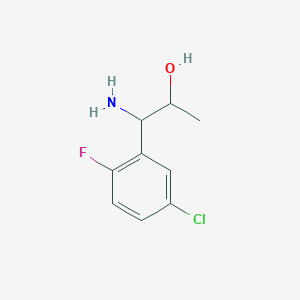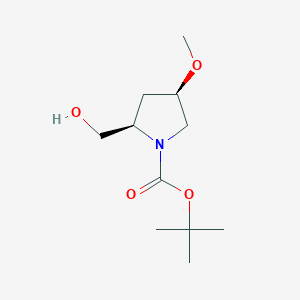
3,3'-(((Cyclohexylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(((Cyclohexylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol is a complex organic compound characterized by its unique structure, which includes a cyclohexylmethyl group, an azanediyl linkage, and two phenol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(((Cyclohexylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol typically involves a multi-step process. One common method includes the reaction of cyclohexylmethylamine with ethylene oxide to form a bis(ethane-2,1-diyl) intermediate. This intermediate is then reacted with phenol under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(((Cyclohexylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexylmethyl-ethane-1,2-diol derivatives.
Substitution: Formation of nitro or halogenated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-(((Cyclohexylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antioxidant due to the presence of phenol groups.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized as a stabilizer in polymer production to enhance the material’s durability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 3,3’-(((Cyclohexylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol involves its interaction with molecular targets such as enzymes and receptors. The phenol groups can donate hydrogen atoms, acting as antioxidants by neutralizing free radicals. Additionally, the compound can form complexes with metal ions, influencing various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(((2,2-Dimethylpropane-1,3-diyl)bis(azanediyl)bis(methylene))bis(2-methoxyphenol)): Similar structure with methoxy groups instead of hydroxyl groups.
[Oxalylbis(azanediyl)]bis(ethane-2,1-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate]: Contains tert-butyl groups and oxalyl linkage.
Uniqueness
3,3’-(((Cyclohexylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol is unique due to its cyclohexylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C23H31NO2 |
|---|---|
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
3-[2-[cyclohexylmethyl-[2-(3-hydroxyphenyl)ethyl]amino]ethyl]phenol |
InChI |
InChI=1S/C23H31NO2/c25-22-10-4-8-19(16-22)12-14-24(18-21-6-2-1-3-7-21)15-13-20-9-5-11-23(26)17-20/h4-5,8-11,16-17,21,25-26H,1-3,6-7,12-15,18H2 |
InChI-Schlüssel |
FINICKYVSVAWNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CN(CCC2=CC(=CC=C2)O)CCC3=CC(=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


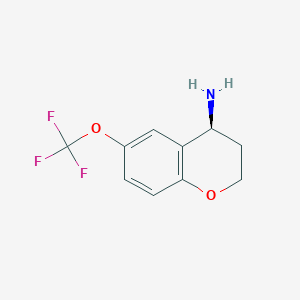
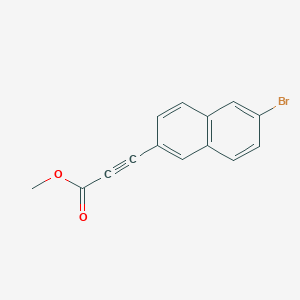
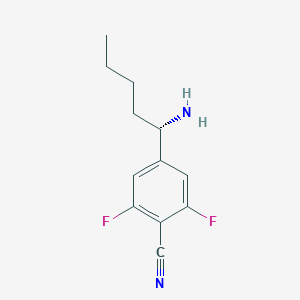
![Ethyl 7-Oxo-6,7-Dihydrothieno[3,2-C]Pyridine-5(4H)-Carboxylate](/img/structure/B13050689.png)

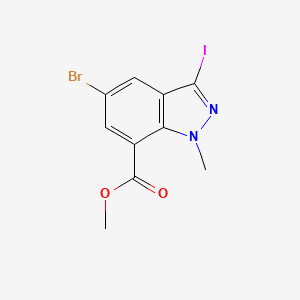
![2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL](/img/structure/B13050722.png)
